5-(3-bromophenyl)-1-methyl-1H-pyrazole
CAS No.: 425379-69-7
Cat. No.: VC2393653
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 425379-69-7 |
---|---|
Molecular Formula | C10H9BrN2 |
Molecular Weight | 237.1 g/mol |
IUPAC Name | 5-(3-bromophenyl)-1-methylpyrazole |
Standard InChI | InChI=1S/C10H9BrN2/c1-13-10(5-6-12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 |
Standard InChI Key | RIYUQLBSAMXENJ-UHFFFAOYSA-N |
SMILES | CN1C(=CC=N1)C2=CC(=CC=C2)Br |
Canonical SMILES | CN1C(=CC=N1)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Properties
5-(3-Bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound containing a five-membered pyrazole ring with two nitrogen atoms. The compound possesses a bromophenyl group at the 5-position of the pyrazole ring and a methyl group attached to one of the nitrogen atoms. Its chemical identity is defined by several key parameters that distinguish it from related compounds and isomers.
Chemical Identifiers
Parameter | Value |
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CAS Number | 425379-69-7 |
Molecular Formula | C₁₀H₉BrN₂ |
Molecular Weight | 237.1 g/mol |
MDL Number | MFCD09065005 |
InChI Key | RIYUQLBSAMXENJ-UHFFFAOYSA-N |
IUPAC Name | 5-(3-bromophenyl)-1-methylpyrazole |
SMILES | CN1C(=CC=N1)C2=CC(=CC=C2)Br |
PubChem CID | 22329560 |
These identifiers uniquely distinguish 5-(3-bromophenyl)-1-methyl-1H-pyrazole from its isomers and related compounds . The molecular formula C₁₀H₉BrN₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, two nitrogen atoms, and one bromine atom, creating a structure with specific chemical reactivity and physical properties.
Structural Characteristics
The structure of 5-(3-bromophenyl)-1-methyl-1H-pyrazole consists of three main components:
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A pyrazole heterocycle: A five-membered aromatic ring containing two adjacent nitrogen atoms
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A 3-bromophenyl substituent: Connected at the 5-position of the pyrazole ring
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A methyl group: Attached to the N1 position of the pyrazole ring
This structural arrangement contributes to the compound's stability, reactivity patterns, and potential biological activities. The position of the bromine atom at the meta position (3-position) of the phenyl ring is a distinguishing feature that affects the electronic distribution and reactivity of the molecule .
Physical and Chemical Properties
Understanding the physical and chemical properties of 5-(3-bromophenyl)-1-methyl-1H-pyrazole is essential for its characterization, handling, and application in various chemical processes.
Physical Properties
The compound is typically available as a solid with specific physical characteristics that facilitate its identification and usage in laboratory settings.
Property | Description |
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Physical State | Solid |
Appearance | Not explicitly described in sources, likely a crystalline solid |
Purity (Commercial) | Available at 97% purity |
Packaging | Typically supplied in amber glass bottles in quantities of 250 mg, 1 g, or 5 g |
These physical properties make 5-(3-bromophenyl)-1-methyl-1H-pyrazole suitable for laboratory research and small-scale synthesis applications .
Chemical Reactivity
While specific reactivity data for 5-(3-bromophenyl)-1-methyl-1H-pyrazole is limited in the provided sources, its structure suggests several potential reactivity patterns characteristic of substituted pyrazoles:
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The pyrazole ring typically exhibits aromatic character with delocalized π electrons
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The bromine substituent on the phenyl ring serves as a potential site for various coupling reactions (e.g., Suzuki, Sonogashira)
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The N-methyl group may influence the basicity of the pyrazole nitrogen atoms
The bromophenyl group likely contributes to the compound's electronic properties through inductive and resonance effects, potentially influencing its reactivity in substitution and addition reactions .
Synthetic Approaches
Isomer Distinction
It is important to distinguish 5-(3-bromophenyl)-1-methyl-1H-pyrazole from its isomer 3-(3-bromophenyl)-1-methyl-1H-pyrazole. The synthesis of the 3-substituted isomer involves:
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Treatment of 3-(3-bromo-phenyl)-1H-pyrazole with sodium hydride in THF at 0°C
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Addition of iodomethane followed by warming to room temperature
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Extraction with ethyl acetate and purification to obtain the product
These approaches highlight the importance of regiocontrol in the synthesis of specifically substituted pyrazoles to obtain the desired 5-substituted variant rather than the 3-substituted isomer.
Analytical Characterization
Analytical data for 5-(3-bromophenyl)-1-methyl-1H-pyrazole helps confirm its identity and purity for research applications.
Comparative Analysis with Structural Isomers
Understanding the differences between 5-(3-bromophenyl)-1-methyl-1H-pyrazole and its structural isomers is crucial for proper identification and application.
Comparison with 3-(3-Bromophenyl)-1-methyl-1H-pyrazole
The 3-substituted isomer (CAS: 425379-68-6) differs from the 5-substituted compound in several key aspects:
Feature | 5-(3-bromophenyl)-1-methyl-1H-pyrazole | 3-(3-bromophenyl)-1-methyl-1H-pyrazole |
---|---|---|
CAS Number | 425379-69-7 | 425379-68-6 |
Structure | Bromophenyl at position 5 of pyrazole | Bromophenyl at position 3 of pyrazole |
Synthesis | Limited information available | Documented synthesis from 3-(3-bromo-phenyl)-1H-pyrazole |
Reactivity | Potentially different due to positional isomerism | Documented in literature with specific reaction profiles |
These structural differences can lead to distinct chemical and potentially biological properties, making precise identification essential for research applications .
Other Related Derivatives
Several structurally related compounds have been documented in the literature:
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3-(3-Bromophenyl)-1-methyl-1H-pyrazol-5-ol: Contains an additional hydroxyl group at the 5-position
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1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole: Features a bromophenyl group at a different position and additional methyl substitution
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Various other bromophenyl-substituted pyrazoles with different substitution patterns
These related compounds demonstrate the structural diversity within this chemical family and highlight the importance of precise characterization.
Specification | Value |
---|---|
Minimum Purity | 96.5% |
Maximum Purity | 100.0% |
Typical Assay | 97% |
Available Quantities | 250 mg, 1 g, 5 g |
Packaging | Amber Glass Bottle |
These specifications ensure adequate quality for research and synthetic applications .
Future Research Directions
Research on 5-(3-bromophenyl)-1-methyl-1H-pyrazole could be expanded in several promising directions.
Synthetic Methodology Development
Developing improved synthetic routes with:
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Higher regioselectivity
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Improved yields
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More environmentally friendly conditions
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Scale-up potential for larger production
Structural Modifications and SAR Studies
Exploration of structural modifications could lead to compounds with enhanced properties:
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Substitution of the bromine with other functional groups
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Modification of the pyrazole ring
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Investigation of different substituents at the N-methyl position
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Structure-activity relationship studies if biological activities are identified
These research directions could expand the utility of 5-(3-bromophenyl)-1-methyl-1H-pyrazole in various scientific and industrial applications.
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